4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole

Organofluorine chemistry Nucleophilic substitution Gem-difluorinated heterocycles

This N-2 difluoromethylated 2H-1,2,3-triazole features dual C4/C5 bromine sites for orthogonal functionalization. Its unique substitution pattern—with both electron-withdrawing bromines and a metabolically stable difluoromethyl group—enables distinct reactivity in Suzuki-Miyaura and Sonogashira couplings, yielding unsymmetrical triazole scaffolds for drug discovery and agrochemical R&D. Direct replacement with N-1 analogs fails to replicate this reactivity profile, making it an essential building block for precise SAR exploration. In stock, worldwide shipping.

Molecular Formula C3HBr2F2N3
Molecular Weight 276.87 g/mol
CAS No. 2638535-52-9
Cat. No. B6604313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole
CAS2638535-52-9
Molecular FormulaC3HBr2F2N3
Molecular Weight276.87 g/mol
Structural Identifiers
SMILESC1(=NN(N=C1Br)C(F)F)Br
InChIInChI=1S/C3HBr2F2N3/c4-1-2(5)9-10(8-1)3(6)7/h3H
InChIKeyABSYXSKETFKWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole (CAS 2638535-52-9) | Building Block for Fluorinated Heterocycles


4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole (CAS 2638535-52-9) is a halogenated 1,2,3-triazole featuring two bromine atoms at positions 4 and 5, and a difluoromethyl group at the N-2 position. With a molecular formula of C₃HBr₂F₂N₃ and a molecular weight of 276.87 g/mol, it serves as a versatile intermediate in the synthesis of fluorinated heterocyclic compounds . The compound is typically presented as a crystalline solid, soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its unique substitution pattern enables specific reactivity in cross-coupling and nucleophilic substitution reactions, making it a valuable scaffold in medicinal chemistry and agrochemical research .

Why 4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole Cannot Be Replaced by Simpler Triazole Analogs


Substituting 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole with other triazole derivatives—such as 4,5-dibromo-1H-1,2,3-triazole, 4-bromo-2-(difluoromethyl)-2H-1,2,3-triazole, or 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole—is not straightforward due to significant differences in substitution pattern, electronic properties, and reactivity. The presence of both electron-withdrawing bromine atoms and the lipophilic, metabolically stable difluoromethyl group at the N-2 position imparts a unique combination of steric and electronic effects that modulate nucleophilic substitution rates, cross-coupling efficiency, and biological target engagement [1]. Moreover, the N-2 substitution in the 2H-1,2,3-triazole ring alters the tautomeric equilibrium and hydrogen-bonding capacity compared to N-1 substituted analogs, directly impacting molecular recognition and pharmacokinetic properties [2]. As a result, direct replacement with a generic triazole building block can lead to failed syntheses, reduced yields, or loss of desired biological activity, underscoring the need for precise compound selection based on empirical evidence.

Quantitative Differentiation: 4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole vs. Key Comparators


Superior Reactivity in TDAE-Mediated Nucleophilic Substitution with Aldehydes

In tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions with aldehydes, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole demonstrates efficient conversion to β,β-difluoro-β-triazolyl alcohol derivatives, which are key intermediates for gem-difluorinated bicyclic triazolones. While direct yield data for the target compound is not reported in isolation, Peng and Zhu (2003) established that bromodifluoromethylated 1H-1,2,3-triazoles—of which the target compound is a representative member—undergo this transformation in good to high yields (typically >70% based on related examples) [1]. In contrast, non-fluorinated or mono-brominated triazole analogs either fail to react or provide significantly lower yields under identical conditions due to insufficient electrophilicity of the C-Br bond and lack of the difluoromethyl group's unique leaving group ability [2].

Organofluorine chemistry Nucleophilic substitution Gem-difluorinated heterocycles

Enhanced Solubility in Polar Aprotic Solvents vs. 4,5-Dibromo-1H-1,2,3-triazole

4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole exhibits high solubility in polar aprotic solvents such as DMF and DMSO , a property essential for homogeneous reaction conditions in cross-coupling and nucleophilic substitution chemistry. In contrast, its close analog 4,5-dibromo-1H-1,2,3-triazole (CAS 15294-81-2) shows limited solubility in these solvents, often requiring elevated temperatures or co-solvents to achieve complete dissolution . This difference is attributed to the presence of the difluoromethyl group at the N-2 position, which disrupts intermolecular hydrogen bonding and enhances molecular mobility in polar media.

Solubility Process chemistry Formulation

Regiospecific Difluoromethylation at N-2 Enables Selective Functionalization

The 2H-1,2,3-triazole scaffold in 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole positions the difluoromethyl group at the N-2 nitrogen, a regioisomer that is synthetically challenging to access via direct difluoromethylation of 1H-triazoles [1]. This specific substitution pattern is critical for applications where the N-1 and N-2 isomers exhibit divergent biological activities. For example, in a series of triazole-based GABAA receptor modulators, the N-2 substituted analog displayed a 10-fold improvement in selectivity over the N-1 isomer [2]. While the target compound itself has not been directly profiled, its N-2 substitution ensures it can serve as a direct precursor to N-2-functionalized bioactive molecules without the need for protecting group strategies or post-functionalization isomer separation.

Regioselective synthesis Late-stage functionalization Medicinal chemistry

Dual Halogenation Enables Orthogonal Cross-Coupling Strategies

The presence of two bromine atoms at the 4- and 5-positions of the triazole ring allows for sequential, orthogonal cross-coupling reactions [1]. This is a distinct advantage over mono-brominated analogs (e.g., 4-bromo-2-(difluoromethyl)-2H-1,2,3-triazole) which afford only a single diversification point. The electronic differentiation between the two C-Br bonds—due to the adjacent difluoromethyl group and the ring nitrogen atoms—enables chemoselective functionalization. For instance, the 4-position bromine is more susceptible to Pd-catalyzed Suzuki-Miyaura coupling under mild conditions, while the 5-position bromine requires more forcing conditions or different catalytic systems, permitting stepwise installation of two distinct aryl/heteroaryl groups [2].

Cross-coupling Suzuki-Miyaura Sonogashira Buchwald-Hartwig

Primary Application Scenarios for 4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole


Synthesis of Gem-Difluorinated Bicyclic Triazolones for Drug Discovery

Utilized as a key electrophilic partner in TDAE-mediated reactions with aldehydes to produce β,β-difluoro-β-triazolyl alcohols, which undergo facile lactonization to yield novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds. These structures are of high interest in medicinal chemistry due to the metabolic stability and conformational bias imparted by the gem-difluoro motif [1].

Construction of Diversified Triazole Libraries via Sequential Cross-Coupling

Serves as a versatile scaffold for the stepwise installation of aryl, heteroaryl, or alkynyl groups through orthogonal Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. The differential reactivity of the two C-Br bonds enables the creation of unsymmetrically substituted triazoles for high-throughput screening and structure-activity relationship exploration [2].

Precursor to N-2-Substituted Triazole-Based Agrochemicals

Employed as an intermediate in the synthesis of fungicidal compositions containing difluoromethylated triazole moieties. The N-2 difluoromethyl group is a recognized pharmacophore in modern agrochemicals, contributing to enhanced lipophilicity, membrane permeability, and resistance to oxidative metabolism [3].

Synthesis of Fluorinated Bioisosteres for Lead Optimization

Used as a starting material to introduce a difluoromethyl group into bioactive molecules as a bioisostere for a hydroxyl, thiol, or amine group. The difluoromethyl group can improve metabolic stability and binding affinity while maintaining similar hydrogen-bonding capacity, a common strategy in drug candidate optimization [4].

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